molecular formula C10H7NO B3053659 4H-Furo[3,2-b]indole CAS No. 55077-51-5

4H-Furo[3,2-b]indole

Cat. No.: B3053659
CAS No.: 55077-51-5
M. Wt: 157.17 g/mol
InChI Key: HOOUZIRMRBQJEQ-UHFFFAOYSA-N
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Description

4H-Furo[3,2-b]indole is a heterocyclic compound that features a fused furan and indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Furo[3,2-b]indole typically involves cycloaddition reactions. One common method is the (4 + 3) cycloaddition of 2-vinylindoles with oxyallyl cations, which are generated in situ from α-bromoketones in the presence of a base and a perfluorinated solvent . Another approach involves the Diels–Alder cycloaddition reactions of indole derivatives with functionalized furans .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4H-Furo[3,2-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the furan or indole rings, leading to a variety of products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction might produce dihydro derivatives .

Scientific Research Applications

4H-Furo[3,2-b]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4H-Furo[3,2-b]indole exerts its effects is closely related to its ability to interact with various molecular targets. For instance, its anticancer activity is believed to involve the inhibition of specific enzymes and pathways critical for cell proliferation . The compound’s structure allows it to bind to multiple receptors, thereby modulating biological processes.

Comparison with Similar Compounds

    Indole: A fundamental structure in many natural products and pharmaceuticals.

    Furan: Another simple heterocyclic compound with diverse applications.

    Benzofuran: Combines the properties of benzene and furan rings.

Uniqueness: 4H-Furo[3,2-b]indole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity profiles .

Properties

IUPAC Name

4H-furo[3,2-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c1-2-4-8-7(3-1)10-9(11-8)5-6-12-10/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOUZIRMRBQJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495167
Record name 4H-Furo[3,2-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55077-51-5
Record name 4H-Furo[3,2-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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